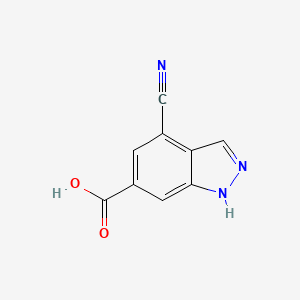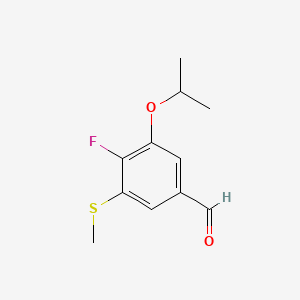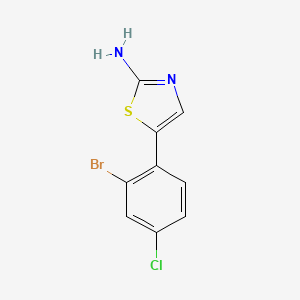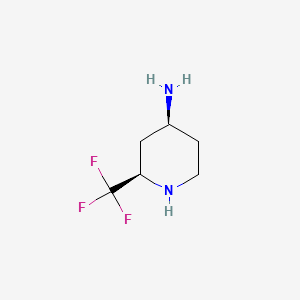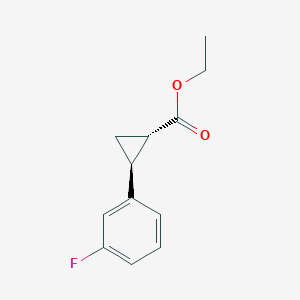
trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a cyclopropane ring attached to a carboxylate group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 3-fluorostyrene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and solvent, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to investigate the effects of fluorinated cyclopropane derivatives on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide rigidity and influence the compound’s binding affinity. The ester group may undergo hydrolysis to release the active carboxylate form, which can interact with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
- trans-Ethyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate
- trans-Ethyl 2-(4-ethoxy-3-fluorophenyl)cyclopropanecarboxylate
- Ethyl 2-formyl-1-cyclopropanecarboxylate
Comparison: Compared to similar compounds, trans-Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior. The presence of the fluorine atom in the meta position (3-position) can influence the electronic properties and steric interactions, making it distinct from its ortho (2-position) and para (4-position) analogs.
Eigenschaften
Molekularformel |
C12H13FO2 |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
ethyl (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
AULAXUOXHOEPKW-MNOVXSKESA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC(=CC=C2)F |
Kanonische SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



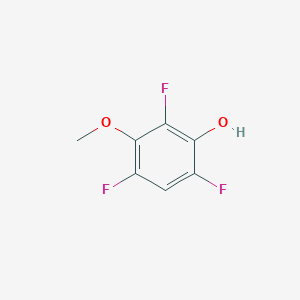
![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)
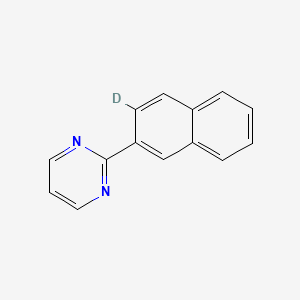




![8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14031485.png)
